molecular formula C14H13NO2 B8772072 Ethyl 4-(pyridin-4-yl)benzoate

Ethyl 4-(pyridin-4-yl)benzoate

Cat. No.: B8772072
M. Wt: 227.26 g/mol
InChI Key: BOYYUMQANAFKKS-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a benzoic acid moiety, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-4-yl)benzoate typically involves the esterification of 4-(4-Pyridinyl)-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-(4-Pyridinyl)-benzoic acid

    Reduction: 4-(4-Pyridinyl)-benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Ethyl 4-(pyridin-4-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-yl)benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridinyl)-benzoic acid
  • 4-(4-Pyridinyl)-benzyl alcohol
  • 4-(4-Pyridinyl)-benzonitrile

Uniqueness

Ethyl 4-(pyridin-4-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific applications where the ester functionality is advantageous.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-pyridin-4-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-10H,2H2,1H3

InChI Key

BOYYUMQANAFKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of ethyl 4-bromobenzoate (2.29 g), 4-pyridyl borate (1.23 g), 1 M sodium hydrogen carbonate solution (30 ml) and 1,2-dimethoxyethane (40 ml) was added tetrakis(triphenylphosphine)palladium (0.3 g) and the mixture was stirred for 3 hours with reflux under nitrogen atmosphere. To the mixture was added water and the solution was extracted with ethyl acetate. The extract was washed with water, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography, and eluted with hexane-ethyl acetate (2:1) to give the title compound as crystals (1.15 g, 50.7%).
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
4-pyridyl borate
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50.7%

Synthesis routes and methods II

Procedure details

The 4-bromo-benzoic acid ethyl ester (1.00 g, 4.37 mmol), pyridine-4-boronic acid (537 mg, 4.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (757 mg, 0.655 mmol) were degassed under nitrogen. The solids were dissolved in 15 mL of 1,4-dioxane and 2.6 mL of 2M sodium carbonate solution. The mixture was heated to 80° C. overnight completion and allowed to cool to room temperature. The contents were partitioned between ethyl acetate and water, and the aqueous was extracted with ethyl acetate. The combined organic was washed with water, brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by chromatography (silica gel eluted with 1:1 hexanes:EtOAc, Rf=0.2) to afford the pure 4-pyridin-4-yl-benzoic acid ethyl ester as a pale yellow solid (350 mg, 35%). 1H NMR (CDCl3, 400 MHz) δ 8.71 (d, J=4.4 Hz, 2H), 8.16 (d, J=8.0 Hz, 2H), 7.71 (d, J=8.0 Hz, 2H), 7.53 (d, J=4.4 Hz, 2H), 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H). LCMS (APCI+) m/z 228 [M+H]+; Rt=2.81 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
757 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.6 mL
Type
solvent
Reaction Step Three

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